

Application Note: HPLC Quantification of D&C Red No. 7

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Compound of Interest		
Compound Name:	Red 7	
Cat. No.:	B1170729	Get Quote

AN-HPLC-028

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of D&C Red No. 7, a synthetic azo dye commonly used in cosmetics and pharmaceutical products. The described protocol is essential for quality control and regulatory compliance, ensuring product safety and consistency. The method utilizes a reversed-phase C18 column with gradient elution and UV-Vis detection. Comprehensive experimental protocols for sample and standard preparation are provided, alongside a summary of method validation parameters.

Introduction

D&C Red No. 7 (CI 15850:1) is the calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid.[1][2] It is a widely used color additive in drugs and cosmetics, subject to batch certification by regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure it meets stringent purity specifications.[1][2][3][4] Accurate and reliable analytical methods are crucial for the quantification of D&C Red No. 7 in raw materials and finished products. This document presents a validated HPLC method suitable for this purpose.

Experimental



- HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Software: Chromatography data acquisition and processing software.
- Analytical Balance: Capable of weighing to 0.01 mg.
- Volumetric Glassware: Class A flasks and pipettes.
- Filters: 0.45 μm syringe filters for sample preparation.
- Solvents: HPLC grade acetonitrile, methanol, and water.
- Reagents: Ammonium acetate, formic acid, N,N-dimethylformamide (DMF), and disodium ethylenediaminetetraacetate (EDTA).
- Reference Standard: D&C Red No. 7, certified reference material.

A summary of the HPLC operating conditions is provided in the table below.

Parameter	Condition
Column	Reversed-Phase C18, 4.6 x 150 mm, 5 μm
Mobile Phase A	20 mM Ammonium Acetate in Water
Mobile Phase B	Acetonitrile
Gradient	0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection	UV-Vis at 520 nm



Standard Stock Solution (1000 μ g/mL): Accurately weigh approximately 25 mg of D&C Red No. 7 reference standard and transfer it to a 25 mL volumetric flask. To facilitate dissolution, add a solution of basic EDTA and N,N'-dimethylformamide.[3][5] Sonicate for 10 minutes or until fully dissolved. Dilute to volume with the mobile phase A and mix thoroughly.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 μ g/mL to 100 μ g/mL. These will be used to construct the calibration curve.

Sample Preparation: Accurately weigh a quantity of the sample expected to contain D&C Red No. 7 and transfer it to a volumetric flask. Use the same dissolution procedure as for the standard stock solution. Dilute with the mobile phase to a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.

Table 1: Linearity

Parameter	Result
Concentration Range	1 - 100 μg/mL
Correlation Coefficient (R²)	> 0.999

Table 2: Accuracy and Precision

Spiked Concentration (µg/mL)	Recovery (%)	RSD (%)
10	98.5	1.8
50	101.2	1.2
90	99.3	1.5



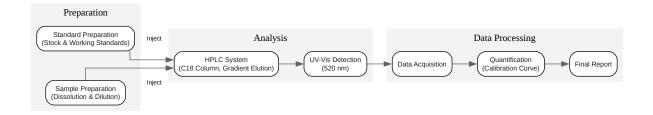
Table 3: Limits of Detection and Quantification

Parameter	Result (μg/mL)
LOD	0.25
LOQ	0.75

Validation studies have demonstrated that peak area calibrations for D&C Red No. 7 are generally linear with a correlation coefficient greater than 0.999, and recoveries are typically within the range of 96-106%.[5][6]

Experimental Workflow and Diagrams

The overall workflow for the quantification of D&C Red No. 7 by HPLC is depicted in the following diagram.



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HPLC analysis workflow for D&C Red No. 7.

Conclusion

The HPLC method described in this application note is a reliable and accurate technique for the quantification of D&C Red No. 7 in various sample matrices. The method is straightforward to implement and provides the necessary precision and accuracy for quality control laboratories in the pharmaceutical and cosmetic industries.



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